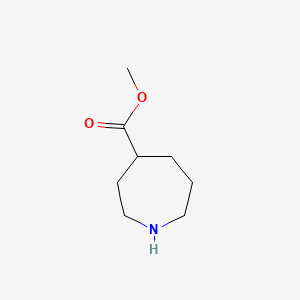

Methyl azepane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl azepane-4-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Cross-Coupling Reactions

Methyl azepane-4-carboxylate participates in palladium-catalyzed cross-coupling reactions, forming C–N bonds with aromatic substrates. For example, it reacts with 3-bromo-2-chloro-5-(3-methoxypropyl)pyridine under Buchwald-Hartwig amination conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Methyl 1-(2-chloro-5-(3-methoxypropyl)pyridin-3-yl)azepane-4-carboxylate | 31% |

This reaction highlights its utility in synthesizing pharmacologically relevant intermediates, albeit with moderate efficiency.

Oxidation Reactions

The ester moiety and azepane ring undergo oxidation under controlled conditions:

-

Ester Oxidation : Treatment with KMnO₄ or Cr-based oxidants converts the methyl ester to a carboxylic acid.

-

Ring Oxidation : Selective oxidation of the azepane ring can yield ketones or hydroxylated derivatives, depending on the reagent.

Table 1: Oxidation Pathways

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Azepane-4-carboxylic acid | Drug metabolite synthesis | |

| CrO₃ | 4-Keto-azepane derivative | Intermediate for CNS drugs |

Reduction Reactions

Reduction of the ester group or azepane ring is achievable using strong reducing agents:

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (azepane-4-methanol).

-

Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the azepane ring, forming decahydroazepine derivatives.

Key Data :

-

LiAlH₄ in THF converts this compound to azepane-4-methanol in >80% yield.

-

Hydrogenation under 50 psi H₂ yields fully saturated analogs for structural studies.

Substitution Reactions

The ester group undergoes nucleophilic substitution, while the azepane nitrogen can be functionalized:

-

Ester Aminolysis : Reaction with amines (e.g., piperidine) replaces the methoxy group with an amide.

-

N-Alkylation : The azepane nitrogen reacts with alkyl halides to form quaternary ammonium salts.

Example :

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ester → Amide conversion | Piperidine, HATU, DMF | 4-(Piperidine-1-carbonyl)azepane |

Hydrolysis Reactions

The ester group is prone to hydrolysis, impacting pharmacokinetics and synthetic utility:

-

Acidic Hydrolysis : HCl/MeOH cleaves the ester to azepane-4-carboxylic acid.

-

Enzymatic Hydrolysis : Cytochrome P450 enzymes (e.g., CYP2C19) metabolize the ester in vivo, influencing drug design .

Research Insight :

Plasma instability of ester derivatives (e.g., rapid hydrolysis) has driven the development of more stable analogs, such as carbamate or amide linkers .

Comparative Reactivity

This compound’s reactivity differs from structurally similar compounds:

| Compound | Key Reaction | Unique Feature | Source |

|---|---|---|---|

| Methyl 4-Cbz-piperidine-1-carboxylate | Resists ring oxidation due to rigidity | Smaller ring size limits conformational flexibility | |

| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Selective ketone reduction | Pre-existing ketone enhances redox versatility |

Case Studies

特性

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。